ALDH2 Inhibition: Ki = 2.4 µM vs. IC50 = 4.6 µM for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde demonstrates competitive inhibition of full-length recombinant human ALDH2, a key enzyme in alcohol metabolism and cancer stem cell regulation. Its inhibition constant (Ki) is 2,400 nM, and its half-maximal inhibitory concentration (IC50) is 4,600 nM [1]. In contrast, the monobromo analog 3-bromo-5-ethoxy-4-hydroxybenzaldehyde lacks reported ALDH2 inhibition data in curated databases [2], and the non-halogenated parent compound 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is a known substrate for ALDH3A1 rather than a potent ALDH2 inhibitor [3].
| Evidence Dimension | ALDH2 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 2,400 nM |
| Comparator Or Baseline | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: No reported ALDH2 inhibition data; 3-Ethoxy-4-hydroxybenzaldehyde: Not a potent ALDH2 inhibitor |
| Quantified Difference | Unique ALDH2 inhibitory profile relative to closely related benzaldehyde derivatives |
| Conditions | Competitive inhibition assay using full-length recombinant human ALDH2 expressed in E. coli |
Why This Matters
This specific ALDH2 inhibitory activity may be critical for researchers investigating alcohol metabolism pathways or developing ALDH2-targeted cancer therapies.
- [1] BindingDB. (2023). BDBM50236910 (CHEMBL4083412). ALDH2 inhibition data for 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde. View Source
- [2] PubChem. (2025). 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. PubChem CID 612496. View Source
- [3] BindingDB. (2014). BDBM50447069 (CHEMBL1492620). ALDH3A1 inhibition by 3-ethoxy-4-hydroxybenzaldehyde analog. View Source
